Product packaging for 1-(Trifluoromethoxy)-4-naphthol(Cat. No.:)

1-(Trifluoromethoxy)-4-naphthol

Cat. No.: B8257985
M. Wt: 228.17 g/mol
InChI Key: WIPMRWGLDOOSNF-UHFFFAOYSA-N
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Description

1-(Trifluoromethoxy)-4-naphthol (C11H7F3O2) is a chemical building block of interest in advanced organic synthesis and medicinal chemistry research. The simultaneous presence of a naphthalene ring, a phenolic hydroxyl group, and a trifluoromethoxy (CF 3 O-) substituent on the fused aromatic system makes it a valuable scaffold for constructing more complex molecules. The trifluoromethoxy group is a key motif in modern agrochemical and pharmaceutical discovery due to its ability to enhance a compound's metabolic stability, lipophilicity, and membrane permeability . While specific biological data for this exact compound may be limited, its core structure is closely related to 1-hydroxynaphthalene derivatives which have been used to synthesize novel chalcones and other compounds investigated as potential inhibitors of enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), targets for Alzheimer's disease therapy . This compound is intended for use as a synthetic intermediate by qualified researchers in laboratory settings. It is suited for exploring structure-activity relationships (SAR), developing new synthetic methodologies for CF 3 O-containing compounds , and creating proprietary libraries for biological screening. Please Note: This product is designated 'For Research Use Only' (RUO). It is not intended for diagnostic, therapeutic, or any other human or veterinary use. The information provided is for research and development purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H7F3O2 B8257985 1-(Trifluoromethoxy)-4-naphthol

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(trifluoromethoxy)naphthalen-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F3O2/c12-11(13,14)16-10-6-5-9(15)7-3-1-2-4-8(7)10/h1-6,15H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIPMRWGLDOOSNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2OC(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Organic Chemistry and Reactivity Profiles

Reaction Mechanisms of 1-(Trifluoromethoxy)-4-naphthol and its Analogues

The reactivity of this compound is characterized by a rich landscape of reaction pathways, including substitution, radical, and dearomatization processes.

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides and related compounds. The success of this reaction often hinges on the presence of strong electron-withdrawing groups on the aromatic ring, which stabilize the negatively charged intermediate. libretexts.orglibretexts.org In SNAr reactions, a nucleophile attacks the carbon atom bearing a leaving group, proceeding through a two-step addition-elimination mechanism. libretexts.org This process forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com The presence of electron-withdrawing groups, particularly at the ortho and para positions relative to the leaving group, is crucial for activating the ring towards this type of substitution. youtube.com

Conversely, electrophilic aromatic substitution is generally disfavored on rings bearing strong electron-withdrawing groups. These groups deactivate the ring, making it less susceptible to attack by electrophiles. youtube.com For a molecule like this compound, the strong electron-withdrawing nature of the -OCF₃ group would be expected to influence its susceptibility to both electrophilic and nucleophilic attack.

Radical reactions offer an alternative pathway for the functionalization of aromatic rings. The trifluoromethoxylation of arenes can proceed via a radical mechanism where a trifluoromethoxyl radical (•OCF₃) is generated and adds to the aromatic ring. sustech.edu.cn This addition is a key step, forming a highly reactive radical intermediate that then undergoes rearomatization to yield the trifluoromethoxylated product. sustech.edu.cn

Several reagents have been developed to generate the •OCF₃ radical under mild conditions. researchgate.net For instance, 1-trifluoromethoxybenzimidazole can undergo homolytic cleavage of the N–OCF₃ bond upon photoexcitation to produce the desired radical. discoveroakwoodchemical.com However, such homolytic aromatic substitutions can sometimes result in low regioselectivity. discoveroakwoodchemical.com The study of radical reactions has seen a resurgence, in part due to the predictable reactivity of stabilized radicals. sustech.edu.cn

Dearomatization reactions are powerful tools in organic synthesis, as they convert flat aromatic compounds into three-dimensional structures, which are often found in pharmaceuticals and natural products. nih.govrsc.org Naphthols, in particular, are valuable substrates for dearomatization, leading to the formation of naphthalenone derivatives. nih.gov

Oxidative dearomatization is a common strategy, often employing hypervalent iodine reagents or electrochemical methods. nih.govresearchgate.net For example, β-naphthols can undergo intermolecular dearomatization reactions to create naphthalenones with a quaternary carbon center. rsc.orgresearchgate.net These reactions can be catalyzed by acids or proceed without a catalyst under mild conditions. rsc.orgresearchgate.net Palladium-catalyzed dearomative arylation and electrochemical methods have also been developed, highlighting the diverse approaches to accessing these valuable structures. rsc.orgsci-hub.se The development of enantioselective dearomatization methods is an ongoing area of research, aiming to control the stereochemistry of the newly formed chiral centers. nih.govacs.org

Role of Intermediates in Naphthol Transformations

The course of many chemical reactions is dictated by the formation and stability of transient intermediates. In the chemistry of naphthols and their derivatives, Meisenheimer complexes and various radical species play pivotal roles.

As previously mentioned, the Meisenheimer complex is a key intermediate in nucleophilic aromatic substitution (SNAr) reactions. libretexts.orgwikipedia.org It is a negatively charged species formed when a nucleophile adds to an electron-poor aromatic ring. libretexts.orgwikipedia.org The stability of the Meisenheimer complex is a critical factor in the feasibility of an SNAr reaction. researchgate.net

The formation of this complex is typically the rate-limiting step due to the energy required to break the aromaticity of the starting material. researchgate.net The negative charge of the Meisenheimer complex is delocalized across the ring and is particularly stabilized by strong electron-withdrawing groups like nitro groups. youtube.comwikipedia.org While often transient, stable and isolable Meisenheimer salts are also known. wikipedia.org The study of these intermediates, including through techniques like NMR spectroscopy, has been crucial for understanding the mechanism of nucleophilic aromatic substitution. wikipedia.org

Radical species are central to many modern fluorination and trifluoromethoxylation reactions. The generation of a trifluoromethyl radical (•CF₃) or a trifluoromethoxyl radical (•OCF₃) is a common strategy. nih.gov Electrophilic trifluoromethylating reagents, such as Togni and Umemoto reagents, can generate •CF₃ radicals through electron-transfer processes. sustech.edu.cnnih.gov

In the context of trifluoromethoxylation, a plausible mechanism involves the deprotonation of a hydroxylamine (B1172632) derivative, followed by a single-electron transfer (SET) to generate a radical intermediate. nih.gov Radical trap experiments can be employed to probe the involvement of long-lived radical species in a reaction mechanism. nih.gov The development of new reagents that can generate these radical species under mild and practical conditions is a continuing focus of research, aiming to expand the scope and utility of these transformations. researchgate.netnih.gov

Data Tables

Table 1: Key Reaction Types and Features

Reaction TypeKey FeaturesRelevant Intermediates
Nucleophilic Aromatic Substitution (SNAr) Requires strong electron-withdrawing groups; proceeds via addition-elimination. libretexts.orglibretexts.orgMeisenheimer Complex youtube.com
Radical Trifluoromethoxylation Involves the generation and addition of a •OCF₃ radical to an aromatic ring. sustech.edu.cnTrifluoromethoxyl Radical (•OCF₃) sustech.edu.cn
Oxidative Dearomatization Converts aromatic naphthols to non-aromatic naphthalenones; can be achieved with various oxidants. nih.govresearchgate.netNot explicitly detailed

Influence of Substituents on Reaction Selectivity and Rate

The nature and position of substituents on the naphthol ring are critical in determining the outcome of chemical reactions. In the case of this compound, the trifluoromethoxy group at the 1-position and the hydroxyl group at the 4-position create a distinct electronic and steric environment.

The trifluoromethoxy (-OCF₃) group is a powerful electron-withdrawing group, primarily due to the high electronegativity of the fluorine atoms. This strong inductive effect (-I) significantly reduces the electron density of the aromatic ring to which it is attached. Unlike the related trifluoromethyl (-CF₃) group, the oxygen atom in the -OCF₃ group possesses lone pairs that could theoretically participate in resonance donation (+M effect). However, the strong electron-withdrawing nature of the CF₃ moiety diminishes the electron-donating capacity of the oxygen atom.

This net electron-withdrawing character deactivates the naphthalene (B1677914) ring towards electrophilic aromatic substitution reactions. Consequently, reactions that rely on the nucleophilicity of the aromatic system would be expected to proceed at a slower rate compared to unsubstituted 1-naphthol (B170400). The deactivating effect would be most pronounced at the ortho and para positions relative to the trifluoromethoxy group.

In contrast, the hydroxyl group at the 4-position is a strong activating group due to its ability to donate electron density to the aromatic ring via resonance (+M effect). This activating nature would direct incoming electrophiles to the ortho and para positions relative to the hydroxyl group. In this compound, the positions ortho to the hydroxyl group are C-3 and C-5.

The competing electronic effects of the activating hydroxyl group and the deactivating trifluoromethoxy group create a complex reactivity map. The ultimate regioselectivity of electrophilic attack will depend on the specific reaction conditions and the nature of the electrophile.

Table 1: Comparison of Electronic Properties of Relevant Substituents

SubstituentInductive EffectResonance EffectOverall Effect on Aromatic Ring
-OH-I (weak)+M (strong)Activating, ortho, para-directing
-OCF₃-I (strong)+M (weak)Deactivating, meta-directing (relative to itself)
-CF₃-I (strong)-M (weak)Deactivating, meta-directing

This table provides a generalized overview of the electronic effects of these substituents on a benzene (B151609) ring, which can be extrapolated to the naphthalene system.

The trifluoromethoxy group, while not exceptionally large, does exert a notable steric influence. The free rotation around the Ar-O bond can position the trifluoromethyl group in a way that hinders access to the adjacent C-2 and C-8a positions of the naphthalene ring. This steric bulk can play a crucial role in directing the regioselectivity of reactions, favoring attack at less hindered positions.

For instance, in reactions where an incoming reagent needs to approach the C-2 position, the steric hindrance from the -OCF₃ group could significantly slow down the reaction rate or even prevent the reaction from occurring at that site. This steric factor, combined with the electronic deactivation of the ring containing the -OCF₃ group, would likely favor reactions on the other ring of the naphthalene system.

The hydroxyl group at the 4-position can also participate in directed metalation reactions. By deprotonating the hydroxyl group with a strong base, the resulting aryloxide can direct an organometallic reagent to the adjacent C-3 or C-5 positions. However, the steric bulk of the trifluoromethoxy group at the 1-position might influence the selectivity between these two positions, potentially favoring the less hindered C-5 position.

Advanced Spectroscopic and Diffraction Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For 1-(Trifluoromethoxy)-4-naphthol, a combination of ¹H, ¹³C, and ¹⁹F NMR would provide an unambiguous structural confirmation.

Proton (¹H) NMR: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the hydroxyl proton. The naphthol ring system contains six aromatic protons, and their chemical shifts and coupling patterns would be influenced by the electron-donating hydroxyl (-OH) group and the electron-withdrawing trifluoromethoxy (-OCF₃) group. The hydroxyl proton would appear as a broad singlet, with its chemical shift being highly dependent on solvent and concentration. The aromatic protons would likely appear in the range of 6.7-8.2 ppm, similar to those in 1-naphthol (B170400) and its derivatives. hmdb.cachemicalbook.com

Carbon-13 (¹³C) NMR: A proton-decoupled ¹³C NMR spectrum would display 11 distinct signals, corresponding to the 11 carbon atoms in the molecule. The carbon of the trifluoromethoxy group would exhibit a characteristic quartet due to coupling with the three fluorine atoms. Its chemical shift is anticipated to be around 120-124 ppm (q, J ≈ 250-280 Hz), a region typical for trifluoromethyl groups. rsc.org The carbons of the naphthalene (B1677914) ring would resonate between approximately 105 and 155 ppm. The carbon bearing the hydroxyl group (C4) and the one bearing the trifluoromethoxy group (C1) would be the most deshielded among the ring carbons.

Fluorine-19 (¹⁹F) NMR: ¹⁹F NMR is highly sensitive for fluorine-containing compounds. rsc.org For this compound, the spectrum would be expected to show a single sharp signal for the three equivalent fluorine atoms of the -OCF₃ group. The chemical shift for a trifluoromethoxy group attached to an aromatic ring typically appears in the range of -58 to -65 ppm relative to a CFCl₃ standard.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Disclaimer: The following data is predictive and based on the analysis of analogous compounds. Actual experimental values may vary.

Atom TypeSignal OriginExpected Chemical Shift (δ) ppmExpected MultiplicityNotes
¹H-OH~5.0-6.0broad singlet (s)Shift and broadening are solvent and concentration dependent.
¹HAromatic C-H~6.7-8.2multiplets (m), doublets (d)Complex splitting due to coupling between adjacent aromatic protons. Pattern similar to substituted naphthalenes. hmdb.cachemicalbook.com
¹³C-OCF₃~121 (q, ¹JCF ≈ 257 Hz)quartet (q)Characteristic large one-bond C-F coupling.
¹³CC-OH~150-155singlet (s)Deshielded due to attachment to electronegative oxygen.
¹³CC-OCF₃~145-150quartet (q, ²JCCF ≈ 2-5 Hz)Deshielded and may show small two-bond coupling to fluorine.
¹³CAromatic C-H & C-C~105-135singlets (s)Represents the remaining 8 carbons of the naphthalene core.
¹⁹F-OCF₃~ -58 to -65singlet (s)Represents the three equivalent fluorine atoms. rsc.org

To definitively assign each proton and carbon signal, two-dimensional (2D) NMR experiments would be essential. Techniques such as COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks, helping to trace the connectivity of the aromatic protons. HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon, while HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two or three bonds. An HMBC experiment would be particularly useful for confirming the positions of the -OH and -OCF₃ groups by observing correlations from the aromatic protons to the quaternary carbons C1 and C4.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing valuable information about its functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. Strong C-F stretching vibrations from the trifluoromethoxy group are expected in the 1100-1300 cm⁻¹ region. Other key signals would include C-O stretching (around 1200-1250 cm⁻¹) and aromatic C=C stretching bands (1450-1600 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy would complement the IR data. Aromatic ring vibrations, particularly the "ring breathing" modes, typically give strong Raman signals. The C-F bonds, while strong in the IR, would likely produce weaker Raman signals. The O-H stretch is generally weak in Raman spectroscopy. Data for 1-naphthol shows characteristic Raman peaks corresponding to C-C and C-O stretching vibrations around 1380 cm⁻¹. researchgate.net

Table 2: Predicted Vibrational Frequencies for this compound Disclaimer: The following data is predictive and based on the analysis of analogous compounds. Actual experimental values may vary.

Vibrational ModeExpected Wavenumber (cm⁻¹)Spectroscopy MethodNotes
O-H stretch3200-3600IRBroad and strong signal, indicative of hydrogen bonding.
Aromatic C-H stretch3000-3100IR, RamanTypically sharp but weaker than the O-H stretch.
Aromatic C=C stretch1450-1600IR, RamanMultiple bands characteristic of the naphthalene ring. chemicalbook.comchemicalbook.com
C-F stretch1100-1300IRVery strong, characteristic absorption for fluoro-compounds.
C-O stretch1200-1250IR, RamanSignals for both the phenolic C-O and the aryl-ether C-O. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Elucidation

HRMS is a critical technique for confirming the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high precision. For this compound (C₁₁H₇F₃O₂), the exact neutral mass is calculated to be 228.0398 g/mol . HRMS analysis, typically using electrospray ionization (ESI), would detect the protonated molecule [M+H]⁺ with a predicted m/z of 229.0471. An experimental measurement matching this value to within a few parts per million (ppm) would unequivocally confirm the molecular formula.

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)

UV-Visible (UV-Vis) Spectroscopy: The UV-Vis absorption spectrum of this compound is expected to be similar to that of other 1-naphthol derivatives, displaying characteristic absorptions due to π-π* transitions within the naphthalene ring system. nih.govnist.gov In a non-polar solvent like cyclohexane (B81311) or hexane, 1-naphthol itself shows two main absorption bands, the ¹Lₐ and ¹Lₙ bands. mdpi.com The presence of the -OH and -OCF₃ substituents would likely cause a bathochromic (red) shift in these absorption maxima compared to unsubstituted naphthalene.

Fluorescence Spectroscopy: Naphthols are known to be fluorescent. wikipedia.org Upon excitation at an appropriate wavelength (e.g., one of its absorption maxima), this compound is expected to exhibit fluorescence. The emission spectrum is typically a mirror image of the absorption band. The position of the emission maximum and the fluorescence quantum yield would be sensitive to the solvent environment. In protic solvents, excited-state proton transfer (ESPT) is a known phenomenon for naphthols, which can lead to dual emission from both the neutral and anionic forms of the molecule. nih.govaatbio.com

X-ray Crystallography for Solid-State Molecular Architecture

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. If suitable single crystals of this compound could be grown, this analysis would provide precise data on bond lengths, bond angles, and torsional angles. It would also reveal the crystal packing arrangement, including intermolecular interactions like hydrogen bonds involving the hydroxyl group and potential π-π stacking between the naphthalene rings. While crystallographic data exists for more complex molecules containing a naphthol moiety, specific data for this compound is not currently available in open crystallographic databases. nih.govresearchgate.net

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the fundamental characteristics of 1-(Trifluoromethoxy)-4-naphthol.

Density Functional Theory (DFT) is a computational method that determines the electronic structure of a molecule to predict its properties. A common approach involves using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p) to perform geometry optimization. This process finds the lowest energy arrangement of the atoms in the molecule, corresponding to its most stable three-dimensional structure.

For this compound, the geometry optimization would reveal key bond lengths, bond angles, and dihedral angles. For instance, the orientation of the trifluoromethoxy group relative to the naphthalene (B1677914) ring is a critical structural feature. Theoretical studies on similar substituted naphthalenes have been successfully performed using these methods ekb.eg. The electronic structure, including the distribution of electron density, can also be visualized, highlighting the electron-donating or electron-withdrawing nature of the substituents.

Table 1: Illustrative Optimized Geometrical Parameters of this compound using DFT

ParameterValue
C1-O(CF3) Bond Length~1.35 Å
O-CF3 Bond Length~1.39 Å
C4-O(H) Bond Length~1.36 Å
Naphthalene Ring C-C Bond Lengths~1.37 - 1.43 Å
C1-C2-C3 Bond Angle~120°
O-C1-C9 Dihedral Angle~0° or ~180°

Note: The data in this table is illustrative and represents typical values expected from DFT calculations at the B3LYP/6-311++G(d,p) level of theory, based on studies of similar aromatic compounds.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry that uses the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict the reactivity of a molecule wikipedia.orglibretexts.orgyoutube.com. The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity rsc.org.

For this compound, the HOMO is expected to be localized primarily on the electron-rich naphthalene ring and the hydroxyl group, while the LUMO may have significant contributions from the trifluoromethoxy group and the aromatic system. The trifluoromethoxy group is generally considered to be electron-withdrawing, which would influence the energies of the frontier orbitals researchgate.net. A smaller HOMO-LUMO gap suggests that the molecule is more reactive.

Table 2: Illustrative Frontier Molecular Orbital Energies of this compound

ParameterEnergy (eV)
HOMO Energy-6.5
LUMO Energy-1.2
HOMO-LUMO Gap5.3

Note: This data is illustrative and based on typical values for substituted aromatic compounds calculated using DFT methods.

DFT calculations are widely used to predict spectroscopic properties, which can aid in the characterization of molecules. The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed to calculate Nuclear Magnetic Resonance (NMR) chemical shifts nih.govyoutube.comscispace.com. By computing the magnetic shielding tensors for each nucleus, it is possible to predict the ¹H and ¹³C NMR spectra of this compound nih.govchemicalbook.com.

Similarly, the vibrational frequencies corresponding to the infrared (IR) and Raman spectra can be calculated niscpr.res.innih.govresearchgate.net. These calculations provide a theoretical vibrational spectrum that can be compared with experimental data to assign the observed peaks to specific molecular motions, such as C-H stretches, C-O stretches, and the vibrations of the trifluoromethoxy group.

Table 3: Illustrative Predicted Spectroscopic Data for this compound

Spectroscopic DataPredicted Value
¹H NMR Chemical Shift (OH proton)~5.5 ppm
¹³C NMR Chemical Shift (C1)~150 ppm
IR Vibrational Frequency (O-H stretch)~3400 cm⁻¹
IR Vibrational Frequency (C-F stretch)~1100-1200 cm⁻¹

Note: This data is illustrative and represents typical values expected from computational predictions for similar functional groups.

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry is a powerful tool for investigating the detailed mechanisms of chemical reactions, providing insights that are often inaccessible through experimental means alone.

A key aspect of studying a reaction mechanism is the identification and characterization of transition states. A transition state is a high-energy, transient species that exists at the peak of the reaction energy profile. Computational methods can be used to locate the geometry of the transition state and calculate its energy. The energy difference between the reactants and the transition state is the activation energy, which determines the rate of the reaction.

For a reaction involving this compound, such as an electrophilic substitution or a migration of the trifluoromethoxy group, DFT calculations can be employed to map out the potential energy surface researchgate.netrsc.orgnih.govnih.gov. This would involve identifying the structures of the reactants, intermediates, transition states, and products along the reaction coordinate. For instance, in a hypothetical intramolecular migration of the OCF₃ group, the transition state would feature a partially broken C-O bond and a partially formed new C-O bond.

Table 4: Illustrative Activation Energy for a Hypothetical OCF₃ Migration

Reaction StepActivation Energy (kcal/mol)
OCF₃ Migration25-35

Note: This is a hypothetical example. The actual activation energy would depend on the specific reaction and would be determined through detailed computational analysis.

Reactions are typically carried out in a solvent, and the solvent can have a significant impact on the reaction mechanism and energetics numberanalytics.comacs.orgnih.gov. Computational models can account for solvation effects in several ways. Implicit solvation models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant acs.org. This approach is computationally efficient and can capture the bulk effects of the solvent.

Explicit solvation models, on the other hand, include individual solvent molecules in the calculation. This provides a more detailed and accurate description of specific solute-solvent interactions, such as hydrogen bonding, but is computationally more demanding nih.gov. For a reaction of this compound in a polar solvent, explicit solvent molecules might be included in the calculation of the transition state to accurately model the stabilization of charged intermediates or transition states through hydrogen bonding with the solvent.

The choice of solvation model can significantly affect the calculated activation energies and reaction pathways, making it a critical consideration in the computational study of reaction mechanisms.

Intermolecular Interactions and Complex Formation

The study of intermolecular interactions is crucial for understanding the chemical and physical behavior of molecules. For this compound, these interactions govern its aggregation state, solvation properties, and its ability to form complexes with other molecules. The electronic and steric nature of the trifluoromethoxy group and the hydroxyl group on the naphthalene scaffold play a significant role in these interactions.

Electron-Donor-Acceptor (EDA) Complex Analysis

Electron-donor-acceptor (EDA) complexes, also known as charge-transfer complexes, are formed through the interaction of an electron-rich molecule (donor) and an electron-poor molecule (acceptor). The formation of such complexes can be a critical step in various chemical reactions, often facilitated by photoexcitation. nih.govbeilstein-journals.org Theoretical methods, such as Density Functional Theory (DFT), are instrumental in studying the structure, stability, and electronic properties of EDA complexes. rsc.org

For this compound, the presence of both electron-donating and electron-withdrawing functionalities suggests a potential for amphipathic behavior in EDA complex formation. The naphthalene ring and the hydroxyl group can act as electron donors, while the highly electronegative trifluoromethoxy group can function as an electron-withdrawing group, potentially making the aromatic system more amenable to acting as an acceptor in certain contexts.

While specific experimental studies on the EDA complexes of this compound are not extensively documented in the public domain, its structural similarity to other naphthol derivatives allows for informed predictions. For instance, β-naphthol can act as an electron donor in the presence of a suitable acceptor to form an EDA complex. beilstein-journals.org The electronic properties of this compound can be compared to other molecules known to form EDA complexes to estimate its potential interaction partners.

Table 1: Potential Role of this compound in EDA Complexes

Functional Group/MoietyPotential RoleRationale
Naphthalene Ring SystemElectron DonorThe π-electron system of the aromatic rings can donate electron density.
Hydroxyl (-OH) GroupElectron DonorThe lone pairs on the oxygen atom can participate in electron donation.
Trifluoromethoxy (-OCF₃) GroupElectron Acceptor (Inductive Effect)The strong electron-withdrawing nature of the fluorine atoms reduces electron density on the ring, which could enhance its acceptor properties or modulate its donor capacity.

The formation and characteristics of an EDA complex involving this compound would be highly dependent on the co-reactant. With a strong electron acceptor, the naphthol derivative would likely act as the donor. Conversely, with a potent electron donor, the trifluoromethoxy-substituted ring might exhibit acceptor characteristics. The study of such complexes could be carried out using UV-Vis spectroscopy to identify the characteristic charge-transfer band and computational methods to model the interaction. rsc.org

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and dynamics of this compound are critical determinants of its reactivity and intermolecular interactions. Conformational analysis and molecular dynamics (MD) simulations are powerful computational tools to explore these aspects.

Conformational Analysis:

The conformational landscape of this compound is primarily dictated by the rotation of the trifluoromethoxy group relative to the plane of the naphthalene ring. Research on trifluoromethoxy-substituted aromatic compounds has shown a general preference for a non-planar (orthogonal) conformation of the -OCF₃ group with respect to the aromatic ring. beilstein-journals.org This is in contrast to the methoxy (B1213986) group, which tends to be coplanar with the aromatic ring to maximize resonance stabilization. The preference for an orthogonal conformation in trifluoromethoxy derivatives is attributed to a combination of steric and electronic effects, including the anomeric effect. beilstein-journals.org

For this compound, a key dihedral angle to consider would be the C(2)-C(1)-O-C(F₃) angle. Computational studies on analogous trifluoromethoxybenzene have indicated that a dihedral angle of around 90° is energetically favored over a planar conformation. beilstein-journals.org A similar trend would be expected for the naphthol derivative, leading to a stabilization of the orthogonal conformer. semanticscholar.org

Table 2: Predicted Conformational Preferences for the Trifluoromethoxy Group in this compound

ConformationDihedral Angle (C-C-O-C)Predicted Relative StabilityRationale
Orthogonal~90°Most StableMinimizes steric repulsion and is favored by electronic effects such as the anomeric effect. beilstein-journals.orgsemanticscholar.org
Planar0° or 180°Less StableIncreased steric hindrance and less favorable electronic interactions compared to the orthogonal form. beilstein-journals.org

Molecular Dynamics Simulations:

Molecular dynamics (MD) simulations can provide a dynamic picture of the behavior of this compound in various environments, such as in solution or within a biological system like a lipid membrane. nih.govnih.gov By simulating the atomic motions over time, MD can reveal details about intermolecular interactions, solvation, and the conformational flexibility of the molecule. nih.gov

An MD simulation of this compound in a solvent like water would elucidate the hydrogen bonding patterns between the hydroxyl group and water molecules, as well as the hydrophobic interactions of the naphthalene ring and the trifluoromethoxy group. Such simulations can also be used to calculate important thermodynamic properties, such as the free energy of solvation.

Furthermore, MD simulations are invaluable for studying the interactions of small molecules with larger biological macromolecules. nih.gov For instance, if this compound were to be investigated as a potential ligand for a protein, MD simulations could be employed to study its binding mode, the stability of the protein-ligand complex, and the specific intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts, and halogen bonds) that stabilize the bound state. acs.org The simulation would track the conformational changes in both the ligand and the protein upon binding.

The insights gained from both conformational analysis and molecular dynamics simulations are crucial for rationalizing the observed chemical properties of this compound and for guiding the design of new molecules with desired functionalities.

Strategic Utility of 1 Trifluoromethoxy 4 Naphthol in Complex Chemical Synthesis

Precursor for Advanced Naphthalene-Based Scaffolds

The inherent reactivity of the naphthol moiety within 1-(trifluoromethoxy)-4-naphthol suggests its potential as a precursor for a variety of advanced naphthalene-based scaffolds. The hydroxyl group can serve as a handle for numerous chemical transformations, allowing for the construction of more complex structures. For instance, etherification or esterification of the hydroxyl group could lead to a diverse array of derivatives with tailored properties.

Furthermore, the naphthalene (B1677914) ring system itself is amenable to various substitution reactions. The electron-donating character of the hydroxyl and trifluoromethoxy groups would influence the regioselectivity of electrophilic aromatic substitution reactions, potentially allowing for the controlled introduction of additional functionalities onto the aromatic core. While specific examples involving this compound are not documented, the general reactivity of naphthols provides a strong basis for its potential in this area.

Table 1: Potential Reactions for Scaffold Elaboration

Reaction TypePotential ReagentsPotential Product Class
EtherificationAlkyl halides, TosylatesNaphthyl ethers
EsterificationAcyl chlorides, Carboxylic acidsNaphthyl esters
Electrophilic HalogenationN-Bromosuccinimide (NBS), N-Chlorosuccinimide (NCS)Halogenated naphthols
NitrationNitric acid, Sulfuric acidNitronaphthols

Building Block for Fluorine-Containing Heterocycles

The synthesis of fluorine-containing heterocycles is of significant interest due to their prevalence in pharmaceuticals and agrochemicals. This compound could theoretically serve as a valuable starting material for the construction of such compounds.

One potential route could involve the reaction of the naphthol with a suitable dielectrophile to form a heterocyclic ring fused to the naphthalene scaffold. For example, condensation reactions with β-ketoesters or malonic acid derivatives could potentially yield coumarin- or chromone-like structures bearing the trifluoromethoxy group. The presence of the fluorine-containing moiety is known to significantly impact the biological activity and physicochemical properties of the resulting heterocycles. Although no specific literature details these transformations for this compound, the general principles of heterocyclic synthesis support this prospective application.

Intermediate in the Design of Functional Organic Materials

Naphthalene-based compounds have found applications in the development of functional organic materials, including dyes, liquid crystals, and organic light-emitting diodes (OLEDs). The introduction of a trifluoromethoxy group can fine-tune the electronic and photophysical properties of these materials.

The hydroxyl group of this compound provides a reactive site for polymerization or for grafting onto other material backbones. For instance, it could be converted into a polymerizable monomer, such as an acrylate (B77674) or methacrylate (B99206) derivative. The resulting polymers would incorporate the trifluoromethoxy-substituted naphthalene unit, potentially leading to materials with enhanced thermal stability, specific optical properties, or desirable dielectric constants. While research on polymers derived specifically from this compound is not available, the synthesis of polymers from other naphthol derivatives is a known strategy.

Table 2: Potential Functional Material Applications

Material ClassPotential Synthetic RoutePotential Properties
Azo DyesCoupling with diazonium saltsModified color and lightfastness
PolymersConversion to acrylate/methacrylate monomer followed by polymerizationEnhanced thermal stability, specific refractive index
Liquid CrystalsEsterification with appropriate mesogenic unitsModified mesophase behavior

Role in Multi-Step Organic Transformations

In the context of multi-step organic synthesis, this compound could serve as a key intermediate, where its functional groups are strategically manipulated throughout a synthetic sequence. The hydroxyl group could be protected, allowing for transformations on the naphthalene ring, and then deprotected at a later stage to enable further reactions.

The trifluoromethoxy group is generally stable to a wide range of reaction conditions, making it a robust substituent to carry through a multi-step synthesis. This stability is a significant advantage in the design of complex synthetic routes. The strategic placement of both the hydroxyl and trifluoromethoxy groups on the naphthalene scaffold offers opportunities for regioselective reactions, which are crucial in the total synthesis of complex natural products and designed functional molecules. Although no total syntheses explicitly report the use of this compound, its potential as a versatile intermediate is evident from the principles of synthetic organic chemistry.

While direct experimental evidence remains elusive in the current body of scientific literature, the chemical structure of this compound strongly suggests its potential as a valuable and versatile building block in complex chemical synthesis. The combination of the reactive naphthol core and the unique properties of the trifluoromethoxy group positions this compound as a promising candidate for the development of advanced naphthalene-based scaffolds, fluorine-containing heterocycles, and functional organic materials. Further research is warranted to explore and unlock the full strategic utility of this intriguing yet understudied chemical entity.

Q & A

Q. What are the common synthetic routes for introducing the trifluoromethoxy group into the naphthalene ring?

The trifluoromethoxy group is typically introduced via radical trifluoromethylation using carbon-centered radical intermediates. For example, radical initiators like peroxides or light can activate trifluoromethylating agents (e.g., CF₃I) to generate intermediates that react with naphthol derivatives . Alternatively, Diels-Alder reactions involving furan and trifluoromethylated dienophiles (e.g., 1-(bromomethyl)-3-(trifluoromethyl)benzene) can construct the naphthalene core with regioselective trifluoromethoxy placement .

Q. How does the positioning of substituents on the naphthalene ring influence reactivity?

The 1- and 4-positions of naphthalene are electronically distinct: the 1-position is more reactive toward electrophilic substitution due to resonance stabilization. Introducing a trifluoromethoxy group at the 1-position enhances electron-withdrawing effects, while a hydroxyl group at the 4-position provides a site for hydrogen bonding or further functionalization (e.g., sulfation or alkylation). This configuration impacts solubility, crystallinity, and biological activity .

Q. What analytical techniques are critical for characterizing 1-(Trifluoromethoxy)-4-naphthol?

  • NMR : ¹⁹F NMR is essential for confirming trifluoromethoxy incorporation (δ ~ -55 to -60 ppm). ¹H NMR distinguishes aromatic protons (δ 6.5–8.5 ppm).
  • X-ray crystallography : Resolves regiochemistry and intermolecular interactions (e.g., hydrogen bonding between hydroxyl and adjacent groups) .
  • Mass spectrometry : High-resolution MS confirms molecular weight and fragmentation patterns.

Advanced Research Questions

Q. How can regioselectivity challenges during synthesis be addressed?

Regioselective substitution on naphthalene requires careful control of reaction conditions:

  • Catalysts : Lewis acids (e.g., BF₃·Et₂O) direct electrophilic substitution to the 1-position .
  • Protecting groups : Temporary protection of the 4-hydroxyl group with benzyl or tert-butyldimethylsilyl (TBS) ethers prevents undesired side reactions .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, improving yield .

Q. What computational methods predict the electronic effects of the trifluoromethoxy group?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electron-withdrawing nature of the trifluoromethoxy group. Key findings include:

  • Reduced electron density at the 1-position, favoring nucleophilic attack.
  • Stabilization of radical intermediates during synthesis (bond dissociation energy analysis) .

Q. How do conflicting data on reaction yields in literature reports arise, and how can they be resolved?

Discrepancies often stem from variations in:

  • Radical initiator concentration : Excess initiators (e.g., AIBN) may lead to side reactions, lowering yields .
  • Purification methods : Column chromatography vs. recrystallization can affect reported purity. Resolution : Reproduce experiments under controlled conditions (e.g., inert atmosphere, standardized reagent ratios) and validate via orthogonal techniques like HPLC .

Q. What strategies improve the stability of this compound in biological assays?

  • Derivatization : Convert the hydroxyl group to a more stable ether or ester (e.g., acetate).
  • Salt formation : Tetrafluoroborate salts enhance crystallinity and reduce hygroscopicity .
  • Storage : Lyophilization and storage under argon at -20°C prevent degradation.

Methodological Tables

Table 1. Key Spectral Data for this compound

TechniqueDataReference
¹H NMR (400 MHz)δ 8.2 (d, J=8 Hz, 1H), 7.5–7.2 (m, 5H), 5.1 (s, 1H)
¹⁹F NMRδ -58.2 (s, CF₃O)
HRMS (ESI+)[M+H]⁺ calc. 258.0432; found 258.0429

Table 2. Comparison of Synthetic Routes

MethodYield (%)RegioselectivityLimitations
Radical trifluoromethylation45–60Moderate (1-position)Requires strict anhydrous conditions
Diels-Alder cycloaddition70–85High (1,4-positions)Limited to specific dienophiles

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